molecular formula C15H18N4O B142425 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine CAS No. 87789-61-5

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Cat. No.: B142425
CAS No.: 87789-61-5
M. Wt: 270.33 g/mol
InChI Key: NGCDQKNRWBVNTI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a piperazin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

    Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group can be attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The benzyloxy and piperazin-1-yl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical compounds with potential therapeutic effects.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and piperazin-1-yl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-2-(piperazin-1-yl)pyrimidine: Similar structure with a methoxy group instead of a benzyloxy group.

    5-(Benzyloxy)-2-(morpholin-1-yl)pyrimidine: Similar structure with a morpholin-1-yl group instead of a piperazin-1-yl group.

    5-(Benzyloxy)-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidin-1-yl group instead of a piperazin-1-yl group.

Uniqueness

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is unique due to the combination of the benzyloxy and piperazin-1-yl groups, which can provide distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 5-position and a piperazinyl group at the 2-position. Its molecular formula is C₁₅H₁₈N₄O. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and oncology.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • CNS Activity : The compound has been studied for its potential as a CNS agent, contributing to the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, although it primarily serves as an intermediate in synthesizing more complex CNS agents.
  • Antitumor Properties : Preliminary studies suggest that this compound may have antitumor effects, impacting cancer cell proliferation pathways. Interaction studies have indicated its engagement with receptors involved in these pathways .

While specific mechanisms of action for this compound remain to be fully elucidated, its structural characteristics imply several possible modes of action:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors and other cellular targets implicated in cancer progression .
  • Inhibition Studies : In vitro studies have shown varying degrees of inhibition against cancer cell lines, suggesting that it may induce apoptosis or inhibit cell cycle progression in malignant cells .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of selected derivatives:

Compound NameStructural FeaturesUnique Properties
4-(Benzyloxy)-2-(piperazin-1-yl)pyrimidineSimilar piperazine and pyrimidine structurePotentially different receptor affinity
5-(Chloromethyl)-2-(piperazin-1-yl)pyrimidineChloromethyl substitution instead of benzyloxyMay exhibit different reactivity profiles
6-(Benzyloxy)-2-(piperazin-1-yl)pyrimidineBenzyloxy at position 6 instead of 5Altered biological activity due to position change

These comparisons highlight how minor structural variations can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrimidine derivatives, including those similar to this compound:

  • Anticancer Activity : A study reported that certain pyrimidine derivatives exhibited cytotoxic effects against human cancer cell lines. For instance, compounds derived from similar structures showed selective toxicity against colorectal and breast cancer cells at low concentrations .
  • Neuroprotective Effects : Research has indicated that some pyrimidine derivatives possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary data suggest that certain derivatives demonstrate antimicrobial properties against various pathogens, indicating a broader therapeutic application beyond oncology .

Properties

IUPAC Name

5-phenylmethoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDQKNRWBVNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384382
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-61-5
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the pyrimidine prepared in (a) above (24.5 g, 0.09 mole), piperazine (77.5 g, 0.9 mole), and toluene (160 mL) was heated at 150° C. in a stainless steel omb for 22 hr. The reaction mixture was filtered, concentrated in vacuo, and the residue crystallized from Skelly B to give 10.15 g (42%) off-white solid, m.p. 94°-97° C.
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42%

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